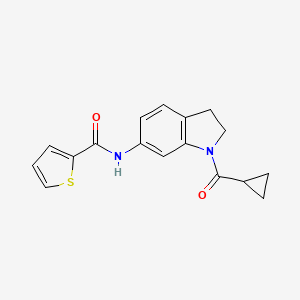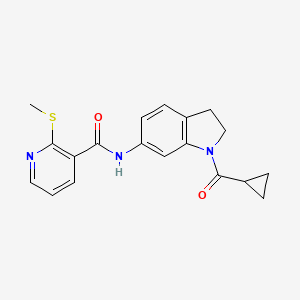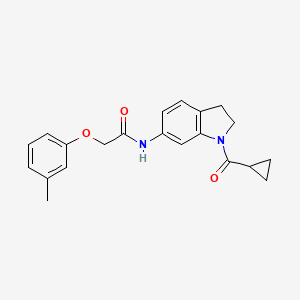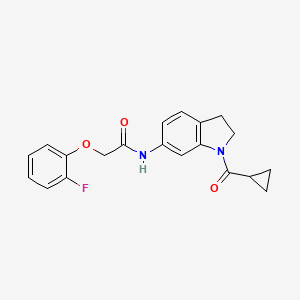
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(trifluoromethyl)benzamide, also known as Acetyl-Tricyclo-Indoline (ATI), is a novel synthetic compound with potential applications in a variety of scientific fields. ATI is a heterocyclic amide with a tricyclic core structure, consisting of an indole, a pyrrole, and a benzamide group. It is a highly versatile compound, with a wide range of biochemical and physiological effects, as well as potential applications in laboratory experiments.
作用機序
The mechanism of action of ATI is not yet fully understood. However, it is believed to act by binding to and inhibiting the activity of certain enzymes involved in the inflammatory and immune response pathways, as well as certain enzymes involved in the proliferation of cancer cells.
Biochemical and Physiological Effects
ATI has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it has anti-inflammatory and antifungal activity, as well as the ability to inhibit the proliferation of cancer cells. Additionally, it has been shown to have antioxidant activity, as well as the ability to modulate the activity of certain enzymes involved in the inflammatory and immune response pathways.
実験室実験の利点と制限
ATI has several advantages for use in laboratory experiments. It is a highly versatile compound, with a wide range of biochemical and physiological effects. Additionally, it is relatively easy to synthesize and can be isolated in high yields. However, it does have some limitations for use in laboratory experiments. It is not yet fully understood how it works, and its effects may vary depending on the specific conditions of the experiment. Additionally, it is not yet commercially available, and so it may be difficult to obtain in large quantities.
将来の方向性
There are a variety of potential future directions for the use of ATI. One potential direction is to further investigate its potential use as an anti-inflammatory and antifungal agent. Additionally, further studies could be conducted to better understand its mechanism of action and to determine its potential applications in other scientific fields. Additionally, further research could be conducted to investigate its potential use as an anticancer agent, as well as to investigate its potential use in other therapeutic applications. Finally, further research could be conducted to develop methods for synthesizing and isolating ATI in larger quantities.
合成法
ATI is synthesized from the reaction of 1-acetyl-2,3-dihydro-1H-indol-6-yl chloride and 3-trifluoromethylbenzamide in the presence of a base such as sodium hydride. The reaction is carried out at room temperature, and the product is isolated by column chromatography.
科学的研究の応用
ATI has been investigated for its potential applications in a variety of scientific fields. It has been studied for its potential use as an anti-inflammatory agent, with preliminary studies showing promising results. It has also been investigated for its potential use as an antifungal agent, with studies showing that it has antifungal activity against a variety of fungal strains. Additionally, it has been studied for its potential use as an anticancer agent, with studies showing that it is able to inhibit the proliferation of a variety of cancer cell lines.
特性
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2/c1-11(24)23-8-7-12-5-6-15(10-16(12)23)22-17(25)13-3-2-4-14(9-13)18(19,20)21/h2-6,9-10H,7-8H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRXNIMVPCRPGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














